(Rac)-Juvenile Hormone III-d3

Description

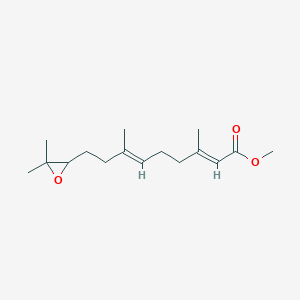

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (2E,6E)-9-(3,3-dimethyloxiran-2-yl)-3,7-dimethylnona-2,6-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O3/c1-12(9-10-14-16(3,4)19-14)7-6-8-13(2)11-15(17)18-5/h7,11,14H,6,8-10H2,1-5H3/b12-7+,13-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVJMXSGZTCGLHZ-ZPLWXOMKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CC(=O)OC)C)CCC1C(O1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CC/C(=C/C(=O)OC)/C)/CCC1C(O1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601033769 | |

| Record name | (2E,6E)-9-(3,3-Dimethyl-2-oxiranyl)-3,7-dimethyl-2,6-nonadienoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601033769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24198-95-6, 5255-04-9 | |

| Record name | Methyl (2E,6E)-9-(3,3-dimethyl-2-oxiranyl)-3,7-dimethyl-2,6-nonadienoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24198-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl farnesoate 10,11-epoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005255049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Racemic juvenile hormone III | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024198956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E,6E)-9-(3,3-Dimethyl-2-oxiranyl)-3,7-dimethyl-2,6-nonadienoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601033769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (2E,6E)-(±)-9-(3,3-dimethyloxiranyl)-3,7-dimethylnona-2,6-dienoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.870 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (Rac)-Juvenile Hormone III-d3

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of (Rac)-Juvenile Hormone III-d3, the deuterated analog of a vital insect hormone. The document details its fundamental properties, the biological significance of Juvenile Hormone III, its primary application as an internal standard for quantitative analysis, and associated experimental protocols and signaling pathways.

Basic Properties of this compound

This compound is a synthetically modified version of Juvenile Hormone III (JH III), where three hydrogen atoms on the methyl ester group have been replaced with deuterium (B1214612) atoms. This isotopic labeling results in a stable, heavier molecule, making it an invaluable tool for mass spectrometry-based research without altering its chemical behavior in chromatographic separation.[1][2]

| Property | Data | Reference |

| Common Synonyms | JH III-d3 | [1] |

| CAS Number | 951116-89-5 | [1] |

| Chemical Formula | C₁₆H₂₃D₃O₃ | |

| Molecular Weight | 269.41 g/mol | |

| Primary Application | Internal standard for quantitative analysis via NMR, GC-MS, or LC-MS. | [1] |

| Recommended Storage | Short-term (1 month): -20°C; Long-term (6 months): -80°C. Protect from light. | [1] |

The Biological Role of Juvenile Hormone III

Juvenile Hormone III is a sesquiterpenoid that functions as a crucial regulator of insect development, reproduction, and behavior.[3][4] It is the most prevalent form of juvenile hormone across the majority of insect species.[3][5]

-

Regulation of Metamorphosis : A primary function of JH III is to maintain the immature, larval state.[3][6] High concentrations of JH III in the insect's blood (hemolymph) prevent the initiation of metamorphosis, ensuring that a larva molts into a larger larva. A programmed drop in JH III levels is required for the transition to the pupal and, subsequently, the adult stage.[5][6]

-

Control of Reproduction : In adult insects, JH III is a key gonadotropic hormone, particularly in females. It governs reproductive maturation by stimulating the production of yolk proteins (vitellogenesis) and their uptake by developing eggs.[3][6]

-

Other Functions : JH III is also involved in regulating diapause (a period of suspended development), polyphenisms (the occurrence of multiple phenotypes from a single genotype), and various behaviors.[3]

-

Metabolic Regulation : The physiological concentration of JH III is tightly controlled, primarily through degradation by juvenile-hormone esterase (JHE) and juvenile hormone epoxide hydrolase (JHEH).[3][4]

Key Signaling Pathways

Juvenile Hormone III mediates its biological effects through complex signaling networks, including its own biosynthesis pathway and cellular signaling cascades that ultimately alter gene expression.

JH III Biosynthesis

JH III is synthesized via the mevalonate (B85504) pathway, which is common to terpenoid synthesis. The final, JH-specific steps are critical regulatory points. These include the methylation of farnesoic acid by the enzyme JHAMT (JH acid methyltransferase) and the subsequent epoxidation of methyl farnesoate by a cytochrome P450 monooxygenase (CYP15A1 ) to yield the active JH III hormone.[7]

Caption: The final steps of the Juvenile Hormone III biosynthesis pathway.

JH III Cellular Signaling

The cellular action of JH III is multifaceted, involving both a genomic pathway mediated by an intracellular receptor and a non-genomic pathway that originates at the cell membrane.

-

Genomic Pathway : JH III enters the target cell and binds to the Methoprene-tolerant (Met) protein, its nuclear receptor.[7][8] The hormone-bound Met forms a heterodimer with a partner protein, the Steroid Receptor Coactivator (SRC) .[9] This complex then functions as a transcription factor, binding to specific DNA sequences known as JH Response Elements (JHREs) in the promoter regions of target genes, such as Krüppel homolog 1 (Kr-h1), to modulate their expression.[7][8]

-

Non-Genomic Pathway : JH III can also rapidly activate Phospholipase C (PLC) at the cell membrane.[9] This leads to the generation of second messengers (IP₃ and DAG), an increase in intracellular calcium, and the activation of CaMKII (Calcium/Calmodulin-dependent Protein Kinase II). This cascade can phosphorylate the Met receptor, enhancing its transcriptional activity and thus providing a link between membrane-initiated and nuclear-level responses.[9]

Caption: Integrated model of genomic and non-genomic JH III signaling.

Experimental Protocols and Applications

The most critical application of this compound is its use as an internal standard for the precise quantification of endogenous JH III from biological samples via liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11] Its known concentration corrects for analyte loss during sample preparation and variations in instrument response.[11]

Protocol for JH III Quantification

This protocol is based on established methods for ultra-trace hormone detection.[10][12][13]

-

Sample Collection & Spiking : To a biological sample (e.g., tissue homogenate, hemolymph), add a precise volume of a standard solution of this compound (e.g., 10 µL of 6.25 ng/mL).[12]

-

Liquid-Liquid Extraction : Add 600 µL of hexane (B92381), vortex for 1 minute, and centrifuge at 2,000 x g for 5 minutes at 4°C to separate the aqueous and organic layers.

-

Isolate Extract : Transfer the upper hexane layer containing JH III to a new silanized vial.

-

Concentration : Evaporate the solvent to near dryness under a gentle stream of nitrogen.

-

Reconstitution : Reconstitute the dried extract in a small, precise volume of a suitable solvent (e.g., 50 µL of acetonitrile (B52724) or mobile phase) for analysis.

LC-MS/MS Data Presentation

Analysis is performed using Multiple Reaction Monitoring (MRM) in positive ion mode. The instrument is set to monitor specific precursor-to-product ion transitions for both the target analyte and the internal standard.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Transition Purpose | Reference |

| Juvenile Hormone III | 267.2 | 235.2 | Quantification | [10] |

| 267.2 | 147.1 | Confirmation | [10] | |

| (Rac)-JH III-d3 (Standard) | 270.2 | 235.2 | Quantification | [10] |

| 270.2 | 147.1 | Confirmation | [10] |

Experimental Workflow Visualization

Caption: Standard workflow for quantifying JH III via LC-MS/MS.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. First preparation of single-enantiomer juvenile hormone III acid and (R)-juvenile hormone III-d₃ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Juvenile hormone - Wikipedia [en.wikipedia.org]

- 4. Juvenile Hormone III (racemic) - Echelon Biosciences [echelon-inc.com]

- 5. Juvenile hormone [bionity.com]

- 6. sarchemlabs.com [sarchemlabs.com]

- 7. Egfr signaling promotes juvenile hormone biosynthesis in the German cockroach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Juvenile Hormone Biosynthesis in Insects: What Is New, What Do We Know, and What Questions Remain? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Juvenile hormone-activated phospholipase C pathway enhances transcriptional activation by the methoprene-tolerant protein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fast, ultra-trace detection of Juvenile Hormone III from mosquitoes using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pnas.org [pnas.org]

- 13. Fast, ultra-trace detection of juvenile hormone III from mosquitoes using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to (Rac)-Juvenile Hormone III-d3: Application in Insect Endocrinology and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Juvenile Hormone III (JH III) is a pivotal sesquiterpenoid hormone that governs a vast array of physiological processes in the majority of insect species, including development, metamorphosis, reproduction, and behavior.[1][2] Accurate quantification of its endogenous titers is paramount for fundamental research and for the development of targeted pest control strategies. This technical guide provides an in-depth overview of the JH III endocrine system and focuses on the critical role of its deuterated analog, (Rac)-Juvenile Hormone III-d3 (JH III-d3), as an internal standard for precise and accurate quantification via isotope dilution mass spectrometry. This document details the JH III signaling pathway, provides a comprehensive experimental protocol for its quantification, presents key quantitative data, and illustrates critical workflows and pathways using Graphviz diagrams.

The Juvenile Hormone III Endocrine System

JH III is the most ubiquitous member of the juvenile hormone family, synthesized and secreted by the endocrine glands known as the corpora allata.[1][2] Its presence or absence at critical developmental junctures dictates the outcome of an insect's life stages.

1.1 Physiological Roles

-

Metamorphosis: High titers of JH III during larval molts maintain the juvenile, larval characteristics and prevent the initiation of metamorphosis.[2] A significant drop in the JH III titer is a prerequisite for the larva-to-pupa and pupa-to-adult transitions in holometabolous insects.[3]

-

Reproduction: In adult insects, JH III often reassumes a critical function as a primary gonadotropic hormone, stimulating processes such as vitellogenesis (yolk production) and oocyte maturation in females.[2]

-

Polyphenism and Behavior: JH III can also regulate caste differentiation in social insects, diapause (a state of arrested development), and various behaviors such as migration and pheromone production.[3]

1.2 Mechanism of Action: The Met-Tai Receptor Complex

The molecular action of JH III is mediated by an intracellular receptor complex.[2] Unlike classic steroid hormone receptors, the JH receptor is a heterodimer of two basic helix-loop-helix (bHLH)-PAS domain proteins: Methoprene-tolerant (Met) and its partner, Taiman (Tai) .[4]

The signaling cascade proceeds as follows:

-

JH III, a lipophilic molecule, enters the target cell from the hemolymph.

-

It binds directly to a hydrophobic ligand-binding pocket within the PAS-B domain of the Met protein.

-

This binding induces a conformational change in Met, which promotes its heterodimerization with Tai.

-

The activated Met-Tai complex translocates to the nucleus and binds to specific DNA sequences known as Juvenile Hormone Response Elements (JHREs) in the promoter regions of target genes.

-

This binding modulates the transcription of downstream genes, resulting in the physiological response to the hormone.

The Role of this compound in Research

Accurate measurement of endogenous hormone levels is fundamental to endocrinology. However, the lipophilic nature of JH III and its typically low physiological concentrations (in the picogram to nanogram range) make quantification challenging.[5] Furthermore, extraction procedures from complex biological matrices like hemolymph or whole-body tissues can suffer from variable recovery rates.

This is where (Rac)-JH III-d3 becomes an indispensable tool. As a stable isotope-labeled analog of JH III, it serves as the ideal internal standard for quantification by mass spectrometry (MS), a technique known as isotope dilution.

Principle of Use:

-

A precise, known amount of JH III-d3 is added to the biological sample at the very beginning of the extraction process.

-

The deuterated standard has nearly identical chemical and physical properties to the endogenous, unlabeled JH III. Therefore, it experiences the same degree of loss, if any, during all subsequent steps: extraction, cleanup, derivatization, and injection.

-

During LC-MS analysis, the mass spectrometer can distinguish between the unlabeled JH III (precursor ion m/z 267.3) and the labeled JH III-d3 (precursor ion m/z ~270.3) due to the mass difference imparted by the deuterium (B1214612) atoms.[1]

-

By comparing the peak area ratio of the endogenous analyte (JH III) to the internal standard (JH III-d3), the absolute quantity of JH III in the original sample can be calculated with high precision and accuracy, as the ratio remains constant regardless of sample loss.

Experimental Protocols

The following is a generalized protocol for the extraction and quantification of JH III from insect tissues using (Rac)-JH III-d3 as an internal standard, adapted from methods developed for mosquitoes.[1]

3.1 Materials and Reagents

-

This compound standard solution (e.g., 5-10 ppb in acetonitrile)

-

Juvenile Hormone III standard for calibration curve

-

Solvents: Hexane (B92381), Acetonitrile (B52724), Methanol (all Optima grade or better)

-

Silanized glass vials to prevent analyte adsorption

-

Homogenizer and centrifuge

-

Nitrogen evaporator

3.2 Extraction Procedure

-

Sample Collection: Dissect tissues (e.g., corpora allata-corpora cardiaca complexes, fat body) or collect hemolymph. For whole-body analysis, use the entire insect. Record the initial weight or number of insects.

-

Homogenization: Place the sample in a silanized vial and homogenize in an appropriate buffer or solvent.

-

Spiking with Internal Standard: Add a precise volume of the (Rac)-JH III-d3 internal standard solution to the homogenate. For example, add 10 µL of a 6.25 ppb solution.[1]

-

Liquid-Liquid Extraction: Add a water-immiscible organic solvent like hexane (e.g., 600 µL).[1] Vortex vigorously for 1 minute to extract the lipophilic hormones into the organic phase.

-

Phase Separation: Centrifuge the sample (e.g., 5 min at 2000 x g, 4°C) to cleanly separate the organic and aqueous phases.[1]

-

Collection: Carefully transfer the upper organic phase containing JH III and JH III-d3 to a new clean, silanized vial.

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Re-suspend the dried extract in a precise volume (e.g., 100 µL) of acetonitrile or the initial mobile phase for LC-MS analysis.[1] Vortex to ensure complete dissolution and transfer to an autosampler vial.

3.3 LC-MS/MS Analysis

-

Technique: High-Performance Liquid Chromatography coupled to a tandem mass spectrometer (HPLC-MS/MS).

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM). This highly selective mode monitors specific precursor-to-product ion transitions for both the analyte and the internal standard.

-

Quantification: Generate a calibration curve using known concentrations of JH III standard spiked with the same amount of JH III-d3 as the samples. Plot the area ratio (JH III / JH III-d3) against concentration. The concentration of JH III in the biological samples is then determined by interpolating their measured area ratios from this curve.

Quantitative Data

The use of (Rac)-JH III-d3 has enabled the reliable measurement of JH III across various species and developmental stages. The tables below summarize representative quantitative data from the literature.

Table 1: Endogenous JH III Titers in Various Insect Species

| Insect Species | Life Stage / Condition | Tissue | JH III Titer | Reference |

| Aedes aegypti | Adult Female (72h post-eclosion) | Whole Body | ~175 pg/female | [1] |

| Aedes aegypti | Adult Female (48-54h post-eclosion) | Hemolymph | ~140 pg/µL | [1] |

| Apis mellifera | 6-day old Larva (Control) | Hemolymph | ~1.5 ng/mL | [6] |

| Bombyx mori | 4th Instar Larva (Day 0) | Hemolymph | ~0.4 ng/mL (JH I) | [7][8] |

| Manduca sexta | 4th Instar Larva | Hemolymph | ~2 x 10⁻⁸ M (~5.3 ng/mL) | [4] |

| Tribolium castaneum | Adult Female (4-5 days post-emergence) | Whole Body | ~1.2 ng/female | [9][10] |

Note: JH I is the predominant form in Lepidoptera like Bombyx mori, but the quantification principles are the same.

Table 2: Binding Affinities of JH III to its Receptor (Met/Gce)

| Insect Species | Receptor Component | Ligand | Binding Affinity (Ki / Kd) | Reference |

| Drosophila melanogaster | Gce | (10R)-JH III | 4.8 ± 1.3 nM (Ki) | [7] |

| Drosophila melanogaster | Gce | (10S)-JH III | 38.3 ± 5.2 nM (Ki) | [7] |

| Drosophila melanogaster | Met | (Racemic)-JH III | 5.3 nM (Kd) | [11] |

| Tribolium castaneum | Met (PAS-B domain) | (Racemic)-JH III | 27.2 nM (Kd) | [11] |

Applications in Drug Development

A thorough understanding of the JH III endocrine system, supported by robust quantification methods, is crucial for developing modern insecticides known as Insect Growth Regulators (IGRs) .

-

Mechanism of IGRs: Many IGRs are JH analogs (also called juvenoids), such as methoprene (B1676399) and pyriproxyfen. These compounds are designed to be stable mimics of JH III that bind to the Met receptor, often with high affinity.

-

Disruption of Development: When applied at inappropriate times, these IGRs artificially maintain a high "JH signal," which disrupts metamorphosis. This can trap larvae in a juvenile state, prevent pupation, or cause the emergence of sterile or non-viable adults, effectively controlling the pest population.

-

Target Validation: The use of (Rac)-JH III-d3 in competition binding assays and for monitoring the physiological effects of candidate IGRs is a key part of the drug discovery and validation pipeline. It allows researchers to confirm that a compound is acting on the intended JH pathway and to quantify its impact on endogenous hormone levels.

References

- 1. Determination of juvenile hormone titers by means of LC-MS/MS/MS and the juvenile hormone-responsive Gal4/UAS system in Aedes aegypti mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Juvenile hormone - Wikipedia [en.wikipedia.org]

- 3. The role of low levels of juvenile hormone esterase in the metamorphosis of Manduca sexta - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.uchicago.edu [journals.uchicago.edu]

- 5. Fast, ultra-trace detection of Juvenile Hormone III from mosquitoes using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Comparison of Juvenile Hormone and Transcriptional Changes between Three Different Juvenile Hormone Analogs Insecticides on Honey Bee Worker Larval’s Development [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Juvenile hormone regulation of vitellogenin synthesis in the red flour beetle, Tribolium castaneum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Juvenile hormone regulation of vitellogenin synthesis in the red flour beetle, Tribolium castaneum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Synthesis and Biosynthesis of (Rac)-Juvenile Hormone III-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of (Rac)-Juvenile Hormone III-d3 and the natural biosynthesis of Juvenile Hormone III (JH III). This document is intended for researchers, scientists, and professionals in drug development who are interested in the application of deuterated juvenile hormones as internal standards for quantification, as tracers in metabolic studies, or in the development of novel insect growth regulators.

Chemical Synthesis of this compound

The synthesis of this compound is achieved through the methylation of (Rac)-Juvenile Hormone III acid using a deuterated methylating agent. This method allows for the specific incorporation of a deuterium-labeled methyl group at the carboxylate position.

Synthesis Pathway

The synthesis follows a straightforward one-step methylation reaction. (Rac)-Juvenile Hormone III acid is treated with deuterated methyl iodide (CD₃I) in the presence of a weak base, such as potassium carbonate (K₂CO₃), in an appropriate solvent like acetonitrile (B52724) (MeCN). The base deprotonates the carboxylic acid, forming a carboxylate anion that then acts as a nucleophile, attacking the deuterated methyl iodide to yield the final product, this compound.

Caption: Chemical synthesis of this compound.

Experimental Protocol

The following protocol is adapted from the synthesis of (R)-Juvenile Hormone III-d3 and is applicable for the synthesis of the racemic mixture.

Materials:

-

(Rac)-Juvenile Hormone III acid

-

Deuterated methyl iodide (CD₃I)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (MeCN), anhydrous

Procedure:

-

Dissolve (Rac)-Juvenile Hormone III acid in anhydrous acetonitrile.

-

Add an excess of anhydrous potassium carbonate to the solution.

-

Add a molar excess of deuterated methyl iodide to the reaction mixture.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitoring by thin-layer chromatography or LC-MS is recommended).

-

Upon completion, filter the reaction mixture to remove the potassium carbonate.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product using preparative reversed-phase high-performance liquid chromatography (RP-HPLC) to obtain pure this compound.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₆H₂₃D₃O₃ | |

| Molecular Weight | 269.39 g/mol | |

| Appearance | Colorless to light yellow oil | |

| CAS Number | 951116-89-5 | |

| Mass Spectrometry | ||

| [M+H]⁺ | m/z 270 | |

| Fragmentation Ions | [M+H-CD₃OH]⁺ (m/z 235), [M+H-H₂O]⁺ |

Biosynthesis of Juvenile Hormone III

Juvenile Hormone III is a sesquiterpenoid synthesized in the corpora allata of insects. The biosynthetic pathway can be divided into two main stages: the early mevalonate (B85504) pathway and the late, JH-specific steps.

Mevalonate Pathway

The initial steps of JH III biosynthesis follow the conserved mevalonate pathway, which produces the C15 intermediate, farnesyl pyrophosphate (FPP). This pathway starts with the condensation of three acetyl-CoA molecules.

Caption: The Mevalonate Pathway leading to Farnesyl Pyrophosphate.

Terminal Steps of JH III Biosynthesis

The final steps in the biosynthesis of JH III involve the conversion of FPP to the active hormone. The order of the last two steps, epoxidation and methylation, can vary depending on the insect order. In most insects, methylation precedes epoxidation.

The Molecular Maze: Unraveling the Mechanism of (Rac)-Juvenile Hormone III-d3 in Diptera

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Juvenile Hormone III (JH III) is a crucial sesquiterpenoid that orchestrates a wide array of physiological processes in insects, particularly within the order Diptera. Its influence extends from the regulation of metamorphosis to the modulation of reproductive maturation, behavior, and diapause.[1][2][3] Understanding the precise mechanism of action of JH III is paramount for the development of novel and specific insect control agents. This technical guide provides a comprehensive overview of the core mechanism of action of JH III in Diptera, with the understanding that its deuterated analog, (Rac)-Juvenile Hormone III-d3, functions as a chemically identical tool for experimental investigation, primarily in metabolic and quantification studies, rather than possessing a distinct biological activity. We will delve into the intricacies of the JH III signaling pathway, from receptor binding to the regulation of target gene expression, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular interactions.

The Canonical Juvenile Hormone III Signaling Pathway in Diptera

The cellular response to JH III in Diptera is primarily mediated through an intracellular signaling pathway. Unlike classic steroid hormones that bind to nuclear receptors which directly act as transcription factors, the JH receptor complex involves a unique partnership of proteins. The key players in this pathway are the intracellular receptors Methoprene-tolerant (Met) and Germ cell-expressed (Gce).[4][5][6]

Upon entering the cell, JH III binds to a heterodimer of Met and Gce.[4][7] In Drosophila melanogaster, a model organism for Diptera, both Met and Gce are basic helix-loop-helix-Per-ARNT-Sim (bHLH-PAS) domain proteins that function as JH receptors.[5][6][8] While they share partially redundant functions, they can also have distinct roles in different tissues and developmental stages.[4][6][7] The binding of JH III to the Met/Gce complex induces a conformational change, leading to the recruitment of the steroid receptor coactivator, Taiman (Tai), also known as FISC or SRC.[9]

This ligand-bound tripartite complex (JH III-Met/Gce-Tai) then translocates to the nucleus, where it recognizes and binds to specific DNA sequences known as JH Response Elements (JHREs) in the promoter regions of target genes.[9] This binding event initiates the transcription of early JH-responsive genes, such as Krüppel-homolog 1 (Kr-h1), which in turn mediates many of the downstream physiological effects of JH.[10][11]

Quantitative Data on JH III Receptor Binding and Gene Regulation

The affinity of JH III for its receptors and the downstream transcriptional response are critical parameters in understanding its mechanism of action. The following table summarizes key quantitative data from the literature.

| Parameter | Organism/System | Value | Reference |

| Binding Affinity (Kd) of JH III | Drosophila melanogaster Met | 2.94 ± 0.68 nM | [12] |

| Binding Affinity (Kd) of JH III | Tribolium castaneum Met | Comparable to Drosophila Met | [12] |

| JH III Concentration for Significant Gene Upregulation (Epac) | Drosophila melanogaster cell line | 100 ng/ml | [13] |

| Time to First Significant Rise in Epac mRNA | Drosophila melanogaster cell line | 2 hours post JH III treatment | [13] |

| Methoprene Resistance in Met mutant | Drosophila melanogaster | 100-fold increase | [5] |

Experimental Protocols for Studying JH III Mechanism of Action

Investigating the mechanism of action of JH III involves a variety of molecular and cellular techniques. Below are detailed methodologies for key experiments.

Receptor-Ligand Binding Assay

This protocol is used to determine the binding affinity of JH III to its receptors, Met and Gce.

Methodology:

-

Protein Expression and Purification: Express recombinant Met and Gce proteins, often as fusions with tags like Myc or GST, in a suitable expression system (e.g., E. coli, baculovirus-infected insect cells). Purify the proteins using affinity chromatography.

-

Radioligand Binding Assay:

-

Incubate a constant amount of the purified receptor with increasing concentrations of radiolabeled JH III (e.g., [³H]JH III).

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a large excess of unlabeled JH III.

-

Separate the bound from the free radioligand using a method like filtration through a glass fiber filter or dextran-coated charcoal precipitation.

-

Quantify the radioactivity of the bound fraction using liquid scintillation counting.

-

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) by Scatchard analysis or non-linear regression of the saturation binding data.

Reporter Gene Assay for Transcriptional Activity

This assay measures the ability of the JH III-receptor complex to activate the transcription of a target gene.

Methodology:

-

Construct Preparation:

-

Reporter Construct: Clone a JHRE sequence upstream of a minimal promoter driving the expression of a reporter gene (e.g., luciferase, β-galactosidase) in a plasmid vector.

-

Expression Constructs: Clone the cDNAs for Met, Gce, and Tai into expression vectors, often under the control of a constitutive promoter.

-

-

Cell Culture and Transfection:

-

Culture a suitable insect cell line (e.g., Drosophila S2 cells).

-

Co-transfect the cells with the reporter construct and the expression constructs for the JH receptor components.

-

-

Hormone Treatment: Treat the transfected cells with various concentrations of JH III or (Rac)-JH III-d3. Include a vehicle-only control.

-

Reporter Gene Assay: After an appropriate incubation period, lyse the cells and measure the activity of the reporter enzyme using a luminometer or spectrophotometer.

-

Data Analysis: Normalize the reporter activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency. Plot the dose-response curve to determine the EC50 value.

RNA Interference (RNAi) for Gene Function Analysis

RNAi is used to specifically knockdown the expression of genes in the JH signaling pathway to assess their function.

Methodology:

-

dsRNA Synthesis: Synthesize double-stranded RNA (dsRNA) corresponding to a specific region of the target gene (e.g., Met, Gce, Tai, Kr-h1).

-

dsRNA Delivery: Introduce the dsRNA into the insect or cultured cells. This can be done by microinjection into embryos or larvae, or by bathing cultured cells in a medium containing the dsRNA.

-

Phenotypic Analysis: Observe the effects of gene knockdown on JH-mediated processes, such as development, metamorphosis, or reproduction.

-

Molecular Analysis: Confirm the knockdown of the target gene's mRNA and protein levels using quantitative RT-PCR and Western blotting, respectively.

Conclusion and Future Directions

The mechanism of action of Juvenile Hormone III in Diptera is a complex and finely tuned process, centered around the Met and Gce receptors and their interaction with Taiman to regulate the transcription of target genes. This compound serves as an invaluable tool for the precise study of this pathway. While significant progress has been made in elucidating the core signaling cascade, several areas warrant further investigation. These include the identification of the complete set of JH-responsive genes, the exploration of non-canonical JH signaling pathways, and the characterization of the tissue-specific and context-dependent functions of Met and Gce. A deeper understanding of these aspects will not only advance our fundamental knowledge of insect endocrinology but also pave the way for the development of more effective and environmentally benign strategies for insect pest management.

References

- 1. Juvenile Hormone Biosynthesis in Insects: What Is New, What Do We Know, and What Questions Remain? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Juvenile Hormone Studies in Drosophila melanogaster [frontiersin.org]

- 3. Juvenile hormone - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Interaction patterns of methoprene-tolerant and germ cell-expressed Drosophila JH receptors suggest significant differences in their functioning [frontiersin.org]

- 5. Juvenile hormone receptor Methoprene tolerant: Functions and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Genetic tools to study juvenile hormone action in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sdbonline.org [sdbonline.org]

- 8. The juvenile hormone signaling pathway in insect development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Detection of juvenile hormone agonists by a new reporter gene assay using yeast expressing Drosophila methoprene‐tolerant - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Approaches and Tools to Study the Roles of Juvenile Hormones in Controlling Insect Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Juvenile Hormone Studies in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Analysis of the Molecular Action of the Insect Juvenile Hormones - UNIV OF WISCONSIN [portal.nifa.usda.gov]

The Architect of Insect Life: A Technical Guide to the Function of Juvenile Hormone in Development

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Juvenile hormone (JH) stands as a cornerstone in the intricate edifice of insect development, orchestrating a symphony of physiological processes that govern metamorphosis, reproduction, and diapause.[1][2] This sesquiterpenoid hormone, secreted by the corpora allata, acts as a master regulator, ensuring the progression through larval or nymphal stages while holding the ultimate transformation to adulthood in abeyance.[1][2] Its interplay with the molting hormone, 20-hydroxyecdysone (B1671079) (20E), dictates the very nature of each molt, a delicate hormonal balance that determines whether an insect remains a juvenile or embarks on its metamorphic journey. Understanding the molecular underpinnings of JH action is not merely an academic pursuit; it holds the key to innovative strategies in pest management and the development of novel insecticides. This technical guide provides a comprehensive exploration of the core functions of juvenile hormone, detailing its signaling pathway, the experimental methodologies used to elucidate its roles, and the quantitative data that underpin our current understanding.

The Central Role of Juvenile Hormone in Insect Development

The primary and most well-characterized function of juvenile hormone is the prevention of metamorphosis.[1][2] In larval insects, the presence of JH ensures that each molt, triggered by a pulse of ecdysone (B1671078), results in a larger larva.[2] Only when the JH titer drops below a critical threshold can ecdysone initiate the cascade of gene expression that leads to pupation and the formation of the adult insect.[2] This "status quo" effect of JH is fundamental to allowing insects to achieve the necessary size and developmental maturity before undergoing the dramatic changes of metamorphosis.[3]

Beyond its anti-metamorphic role, JH is a pleiotropic hormone with crucial functions in adult insects, including the regulation of reproductive maturation, vitellogenesis (yolk protein synthesis), and the control of diapause (a state of arrested development).[1][3] In many insect species, JH is essential for egg production in females and for pheromone production and responsiveness in both sexes.[1]

The Juvenile Hormone Signaling Pathway

The molecular mechanism of JH action was a long-standing enigma in insect endocrinology. However, recent research has illuminated a complex and fascinating signaling pathway.

At the heart of this pathway lies the Methoprene-tolerant (Met) protein, a member of the bHLH-PAS family of transcription factors, which functions as the primary JH receptor.[4] In the absence of JH, Met is largely localized in the cytoplasm. Upon binding JH, Met translocates to the nucleus and forms a heterodimer with another bHLH-PAS protein, Taiman (Tai) (also known as FISC or SRC). This JH-Met-Tai complex then binds to specific DNA sequences known as JH response elements (JHREs) in the promoter regions of target genes, thereby modulating their transcription.

One of the most critical downstream targets of the JH-Met-Tai complex is the gene encoding Krüppel homolog 1 (Kr-h1) , a zinc finger transcription factor.[2] Kr-h1 acts as a key mediator of JH's anti-metamorphic effects by repressing the expression of genes that promote metamorphosis, such as Broad-Complex (Br-C) and Ecdysone induced protein 93F (E93).[2]

The interplay between JH and ecdysone signaling is a critical aspect of developmental timing. High levels of JH, through the action of Kr-h1, prevent the premature activation of the metamorphic genetic program by ecdysone. Conversely, a decline in JH allows the ecdysone-receptor complex to initiate the expression of metamorphic genes.

Quantitative Data on Juvenile Hormone Titers and Analog Effects

The precise timing of developmental events in insects is dictated by fluctuations in the titers of JH and ecdysone. The tables below summarize representative quantitative data on JH titers during larval development in several key insect models, as well as the effects of synthetic JH analogs, which are widely used as insect growth regulators (IGRs).

Table 1: Juvenile Hormone Titers in the Hemolymph of Selected Insect Larvae

| Insect Species | Developmental Stage | JH Titer (ng/mL or equivalent) | Method |

| Manduca sexta | 4th Instar (early) | High (undisclosed value) | Bioassay |

| 5th Instar (Day 1) | Declining | Bioassay | |

| 5th Instar (late) | Undetectable | Bioassay | |

| Bombyx mori | 3rd Instar (Day 0) | ~0.8 ng/mL (JH I) | RIA |

| 4th Instar (Day 0) | ~1.2 ng/mL (JH I) | RIA | |

| 5th Instar (Day 0) | Undetectable (JH I) | RIA | |

| Drosophila melanogaster | 3rd Instar (mid) | ~30 pmol/g fresh weight (JH III) | GC-MS |

| Pupariation | Traces | GC-MS |

Note: JH titers can vary significantly based on the specific developmental timing within an instar, rearing conditions, and the analytical method used. This table provides a general overview of the dynamic changes in JH levels.

Table 2: Effects of Juvenile Hormone Analogs on Insect Development

| Insect Species | JH Analog | Concentration | Observed Effect |

| Aedes aegypti | Methoprene (B1676399) | Dose-dependent | Inhibition of adult emergence, mortality at pupal stage.[4][5] |

| Tribolium castaneum | Pyriproxyfen (B1678527) | 5 ppm | 100% hatching inhibition.[6] |

| Pyriproxyfen | 20 ppm | 66.10% larval mortality.[6] | |

| Plutella xylostella | Pyriproxyfen | Sublethal doses | Decreased fecundity and pupal weight, prolonged development time.[7] |

| Bemisia tabaci | Pyriproxyfen 10% EC | 1250 ml/ha | ~75-80% reduction in whitefly population.[8] |

| Aphis gossypii | Pyriproxyfen 10% EC | 1250 ml/ha | ~73-78% reduction in aphid population.[8] |

Experimental Protocols for Studying Juvenile Hormone Function

A variety of experimental techniques are employed to investigate the roles of JH in insect development. Below are detailed methodologies for key experiments.

Quantification of Juvenile Hormone by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the sensitive and specific quantification of different JH homologs.

Methodology:

-

Hemolymph Collection: Collect hemolymph from insects at specific developmental stages into chilled tubes containing an anticoagulant buffer.

-

Extraction:

-

Add a known amount of an internal standard (e.g., deuterated JH III) to the hemolymph sample.

-

Extract the lipids, including JH, using a two-phase system of isooctane (B107328) and methanol.

-

Vortex the mixture and centrifuge to separate the phases.

-

Collect the upper isooctane phase containing the JH.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried extract in a suitable solvent (e.g., acetonitrile).

-

Inject the sample into a reverse-phase C18 column on an HPLC system coupled to a tandem mass spectrometer.

-

Use a gradient elution program with mobile phases such as water with formic acid and acetonitrile (B52724) with formic acid to separate the different JH homologs.[1]

-

Detect and quantify the JH homologs using multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for each JH.

-

Calculate the absolute concentration of each JH homolog based on the peak area relative to the internal standard.

-

RNA Interference (RNAi)-Mediated Gene Knockdown

RNAi is a powerful tool to study the function of specific genes in the JH signaling pathway by silencing their expression.

Methodology (example for Tribolium castaneum):

-

dsRNA Synthesis:

-

Amplify a ~500 bp region of the target gene (e.g., Met or Kr-h1) by PCR using primers that include T7 promoter sequences at the 5' ends.

-

Use the PCR product as a template for in vitro transcription using a T7 RNA polymerase kit to synthesize sense and antisense RNA strands.

-

Anneal the sense and antisense strands to form double-stranded RNA (dsRNA).

-

Purify and quantify the dsRNA.

-

-

dsRNA Injection:

-

Anesthetize larvae or pupae by chilling on ice.

-

Load a microinjection needle with the dsRNA solution (typically 1-2 µg/µL).

-

Inject a small volume (e.g., 50-100 nL) of dsRNA into the body cavity of the insect.

-

Inject a control group with dsRNA targeting a non-related gene (e.g., GFP).

-

-

Phenotypic Analysis:

-

Monitor the injected insects for developmental defects, such as precocious metamorphosis, altered morphology, or reproductive abnormalities.

-

Quantify the knockdown efficiency by measuring the mRNA levels of the target gene using quantitative real-time PCR (qRT-PCR) at various time points after injection.

-

Insect Cell Culture-Based Reporter Assay

This in vitro assay is used to screen for compounds with JH agonist or antagonist activity and to study the function of different components of the signaling pathway.

Methodology:

-

Cell Line and Plasmids:

-

Use a suitable insect cell line (e.g., Sf9 from Spodoptera frugiperda or Kc from Drosophila melanogaster).

-

Co-transfect the cells with:

-

An expression plasmid for the JH receptor, Met.

-

An expression plasmid for its partner protein, Tai.

-

A reporter plasmid containing a luciferase gene under the control of a JHRE.

-

A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.

-

-

-

Compound Treatment:

-

Plate the transfected cells in a multi-well plate.

-

Treat the cells with different concentrations of the test compounds or JH analogs.

-

Include positive (a known JH analog) and negative (solvent only) controls.

-

-

Luciferase Assay:

-

After an incubation period (e.g., 24-48 hours), lyse the cells.

-

Measure the luciferase activity using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Determine the dose-response relationship for each compound.

-

Applications in Drug Development and Pest Management

The detailed understanding of the JH signaling pathway has opened up new avenues for the development of highly specific and environmentally benign insecticides.

-

Juvenile Hormone Analogs (JHAs): Compounds like methoprene and pyriproxyfen mimic the action of JH.[5][8] When applied at the wrong developmental time, they disrupt metamorphosis, leading to the death of the insect or the formation of sterile adults.[5]

-

Juvenile Hormone Antagonists: The development of compounds that block the JH receptor or inhibit JH biosynthesis is a promising area of research. Such antagonists could induce premature metamorphosis, leading to the formation of non-viable miniature adults.

-

Targeting the JH Receptor: The Met receptor, being unique to insects, is an attractive target for the rational design of novel insecticides with high specificity and low toxicity to non-target organisms.

Conclusion

Juvenile hormone is a multifaceted hormone that plays a pivotal role in orchestrating the complex life cycle of insects. The elucidation of its signaling pathway, from receptor binding to the regulation of downstream target genes, has provided a molecular framework for understanding its diverse functions. The experimental methodologies outlined in this guide provide the tools for researchers to further dissect the intricacies of JH action. For drug development professionals, a deep understanding of this hormonal system is paramount for the discovery and optimization of next-generation insecticides that are both effective and environmentally sound. As our knowledge continues to expand, so too will our ability to harness the power of juvenile hormone for the benefit of agriculture and public health.

References

- 1. Larval RNA Interference in the Red Flour Beetle, Tribolium castaneum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigating the origin of insect metamorphosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The hemolymph titer of juvenile hormone binding protein and binding sites during the fourth larval instar of Manduca sexta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. Evaluation of methoprene effect on Aedes aegypti (Diptera: Culicidae) development in laboratory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. zsp.com.pk [zsp.com.pk]

- 7. researchgate.net [researchgate.net]

- 8. entomoljournal.com [entomoljournal.com]

The Central Role of Juvenile Hormone III in Lepidopteran Reproduction: A Technical Guide

Abstract

Juvenile Hormone (JH) is a crucial sesquiterpenoid hormone that governs a multitude of physiological processes in insects, including development, diapause, and reproduction.[1][2] In the order Lepidoptera (butterflies and moths), several forms of JH have been identified, including JH 0, JH I, and JH II.[1] However, Juvenile Hormone III (JHIII) is the most ubiquitous form found across most insect orders and also plays a significant role in lepidopteran species.[3][4] This technical guide provides an in-depth exploration of the multifaceted role of JHIII in regulating the reproductive biology of Lepidoptera. It details the hormone's biosynthesis, degradation, and signaling pathways, and examines its specific functions in both female and male reproductive processes, including vitellogenesis, pheromone production, and mating behavior. Furthermore, this document outlines key experimental protocols for studying JHIII function and presents quantitative data to support the described mechanisms, offering a comprehensive resource for researchers, scientists, and professionals in drug and insecticide development.

JHIII Biosynthesis, Regulation, and Metabolism

The concentration of JHIII in the hemolymph is meticulously controlled through a balance of its synthesis in the corpora allata (CA), a pair of endocrine glands located behind the brain, and its degradation in peripheral tissues.[1][3]

Biosynthesis Pathway

The synthesis of JHIII involves 13 distinct enzymatic reactions that can be broadly divided into the early mevalonate (B85504) pathway (MVAP) and the late, JH-specific branch.[3][4]

-

Mevalonate Pathway (Early Steps): This ancient and conserved pathway begins with acetyl-CoA and proceeds through a series of intermediates to produce farnesyl pyrophosphate (FPP). Key enzymes in this stage include HMG-CoA synthase (HMGS) and HMG-CoA reductase (HMGR).[3][4][5]

-

JH-Branch (Late Steps): In Lepidoptera, the pathway from FPP to JHIII typically involves the epoxidation of farnesoic acid (FA) by a P450-dependent epoxidase, followed by methylation via JH acid methyltransferase (JHAMT).[1][3] This order of final steps (epoxidation before methylation) is a distinguishing feature in Lepidoptera compared to many other insect orders where methylation often precedes epoxidation.[3]

The corpora allata's synthetic activity is regulated by neuropeptides from the brain, known as allatotropins (stimulatory) and allatostatins (inhibitory).[4]

Metabolism and Degradation

The biological activity of JHIII is terminated by enzymatic degradation, primarily through two pathways. In Lepidoptera, the typical sequence involves the cleavage of the methyl ester group by JH esterase (JHE) to form JH acid.[1][6] Subsequently, JH epoxide hydrolase (JHEH) hydrates the epoxide group to form JH diol acid.[1] The resulting water-soluble, inactive JH diol acid can then be excreted.[1] The activity of these degradative enzymes is a key factor in modulating JHIII titers at specific developmental and reproductive stages.[6]

The JHIII Signaling Pathway

JHIII exerts its effects on target cells primarily through a genomic pathway involving a nuclear receptor complex.[7]

-

Receptor Binding: In the target cell, JHIII binds to the Methoprene-tolerant (Met) protein, a member of the basic helix-loop-helix/Per-Arnt-Sim (bHLH/PAS) family of transcription factors.[3][8][9] This binding event establishes Met as a unique intracellular hormone receptor.[3][9]

-

Dimerization: The JHIII-bound Met then forms a heterodimer with another bHLH/PAS protein, Taiman (Tai) (also known as FISC or SRC).[7][8]

-

DNA Binding and Transcription: This JHIII-Met-Tai complex functions as a transcription factor, binding to specific DNA sequences known as JH-responsive elements (JHREs) in the promoter regions of target genes.[3]

-

Gene Regulation: Binding of the complex to JHREs modulates the transcription of downstream genes. A key early response gene in this pathway is Krüppel-homolog 1 (Kr-h1) , which plays a critical role in mediating the anti-metamorphic and reproductive functions of JH.[5][10]

JHIII's Role in Female Lepidopteran Reproduction

JHIII is indispensable for female reproductive success, coordinating physiological readiness with mating and oviposition.

Vitellogenesis and Oogenesis

One of the most critical functions of JHIII is the regulation of vitellogenesis, the production of yolk protein precursors (vitellogenins, Vg).[11][12]

-

Vg Synthesis: JHIII acts on the fat body, the primary site of Vg synthesis, stimulating the transcription of Vg genes.[13][14] The newly synthesized Vg is then secreted into the hemolymph.

-

Vg Uptake: JHIII also facilitates the uptake of Vg from the hemolymph into the developing oocytes, a process known as receptor-mediated endocytosis.[7][12] This hormone is crucial for creating intercellular spaces in the follicle epithelium surrounding the oocyte, allowing Vg to reach the oocyte membrane.[12]

-

Oocyte Maturation: The accumulation of yolk proteins leads to the maturation of the oocytes. In many lepidopteran species, the removal of the corpora allata (allatectomy) halts Vg synthesis and egg maturation, a condition that can be reversed by the application of JH or its analogs.[15]

Pheromone Production and Mating Behavior

JHIII is essential for coordinating chemical signaling and behavioral receptivity for mating.

-

Sex Pheromone Production: In numerous moth species, JHIII is necessary for both the production and release of female sex pheromones.[1] Experiments in species like Mythimna unipuncta and Agrotis ipsilon have demonstrated that allatectomy ceases pheromone release entirely.[1]

-

Mating Receptivity: JHIII influences the timing of female sexual maturation and receptivity to male courtship. Hormonal regulation ensures that females become receptive to mating when their reproductive system is mature and capable of producing viable eggs.

JHIII's Role in Male Lepidopteran Reproduction

The role of JHIII extends to male reproductive functions, ensuring males are prepared for successful copulation.

-

Accessory Gland Development: JHIII stimulates the growth and secretory activity of the male accessory glands.[1] These glands produce substances that are transferred to the female during mating, often forming part of the spermatophore, which can aid in sperm transport and influence female post-mating behavior and physiology.

-

Pheromone Responsiveness: In some species, such as the black cutworm (Agrotis ipsilon), JHIII is required for males to become responsive to the female-emitted sex pheromone.[1]

-

Hormone Transfer: It has been observed in species like Heliothis virescens that JHIII is transferred from the male to the female during copulation, potentially influencing the female's reproductive physiology post-mating.[1]

Quantitative Data on JHIII Function

The precise quantification of JHIII titers and the effects of its modulation are crucial for understanding its regulatory dynamics. While specific titers can vary significantly between species and developmental stages, the general trends provide valuable insights.

Table 1: Representative JHIII Titers and Effects in Lepidoptera

| Species | Stage / Condition | JHIII Titer (or effect) | Method | Reference |

| Bombyx mori | 3rd & 4th Instar (Post-Ecdysis) | Peak of JH I observed, followed by a sharp decrease. | LC-MS | [16] |

| Manduca sexta | Last Instar Larva | Elevated JH esterase activity to clear JH before pupation. | Biochemical Assay | [6] |

| Trichoplusia ni | Virgin Adult Female | Elevated JH esterase activity to prevent egg maturation. | Biochemical Assay | [6] |

| Nilaparvata lugens (Non-Lepidopteran example) | Nymphs (JHIII application) | Titer increased from 52 pg/mg to 184 pg/mg. | Not Specified | [17] |

| Aedes aegypti (Non-Lepidopteran example) | Adult Female (24h post-emergence) | Whole body: ~801 pg/g; Hemolymph: ~1.4 pg/g. | HPLC with Fluorescence | [18] |

| Aedes aegypti (Non-Lepidopteran example) | Adult Female (48-50h post-emergence) | Peak JH titer observed in hemolymph. | LC-MS/MS/MS | [19] |

Note: Data for specific lepidopteran reproductive stages is sparse in the provided search results. Non-lepidopteran examples are included to illustrate typical quantitative values and experimental approaches.

Experimental Protocols for Studying JHIII

Investigating the function of JHIII relies on a combination of analytical, biochemical, and molecular techniques.

Quantification of Endogenous JHIII Titers

Protocol: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This is the current gold-standard method for sensitive and specific quantification of JH homologs.[10][20]

-

Sample Collection: Collect hemolymph, whole bodies, or specific tissues (e.g., corpora allata) from insects at the desired reproductive stage. Samples should be flash-frozen in liquid nitrogen and stored at -80°C.

-

Extraction: Homogenize the samples in an appropriate solvent (e.g., hexane (B92381) or methanol). JHs are lipophilic, so a liquid-liquid extraction is typically performed to separate them from the aqueous phase.

-

Derivatization (Optional but common): To improve ionization efficiency and chromatographic separation, JHs can be derivatized. For LC-MS, this often involves converting the epoxide to a methoxyhydrin by reacting with methanol (B129727) and trifluoroacetic acid.[16]

-

Chromatographic Separation: Inject the extracted and prepared sample into an HPLC system, typically with a C18 reverse-phase column. A gradient elution with solvents like methanol and water (often with 0.1% formic acid) is used to separate the different JH homologs.[19]

-

Mass Spectrometry Detection: The eluent from the HPLC is directed into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion for the JHIII derivative is selected (e.g., m/z 267.3 for [M+H]⁺) and fragmented to produce specific product ions (e.g., m/z 235.3, 147.0).[19]

-

Quantification: The area under the peak for the specific MRM transition is integrated and compared to a standard curve generated with known amounts of synthetic JHIII to determine the concentration in the original sample.

Functional Analysis via RNA Interference (RNAi)

RNAi is a powerful tool for studying gene function by silencing the expression of a target gene.[10][21] This can be used to knock down key genes in the JHIII biosynthesis or signaling pathway.

Protocol: dsRNA-Mediated Knockdown of a Target Gene (e.g., JHAMT)

-

dsRNA Synthesis:

-

Amplify a ~300-500 bp region of the target gene (JHAMT) from cDNA using PCR with primers containing T7 promoter sequences at their 5' ends.

-

Use the purified PCR product as a template for in vitro transcription using a T7 RNA polymerase kit to synthesize sense and antisense RNA strands.

-

Anneal the strands to form double-stranded RNA (dsRNA), then purify and quantify it.

-

-

dsRNA Delivery:

-

Injection: Inject a known concentration of dsRNA (e.g., 1-5 µg) into the hemocoel of the insect (larva, pupa, or adult) using a microinjection system. Inject a control group with dsRNA targeting a non-related gene (e.g., GFP).[22]

-

Feeding: For some species, dsRNA can be delivered orally by coating it on leaves or incorporating it into an artificial diet.[23] This method can be less efficient in Lepidoptera due to dsRNA-degrading nucleases in the gut.[24]

-

-

Validation of Knockdown: After a suitable incubation period (e.g., 48-72 hours), dissect relevant tissues (e.g., fat body, corpora allata) and extract total RNA. Use quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the target gene relative to a housekeeping gene, comparing the dsRNA-treated group to the control group.

-

Phenotypic Analysis: Observe and quantify the effects of the gene knockdown on reproductive parameters. This could include measuring Vg mRNA levels, counting the number of mature eggs, assessing pheromone production via gas chromatography, or conducting mating behavior assays.

Implications for Pest Management and Drug Development

The central role of JHIII in reproduction makes its pathway an attractive target for developing novel, species-specific insecticides.

-

Insect Growth Regulators (IGRs): Synthetic JH analogs, such as methoprene (B1676399) and fenoxycarb, are widely used as IGRs.[1][8] By mimicking the action of JH, these compounds disrupt metamorphosis, preventing larvae from developing into reproductive adults.[1]

-

Targeting Biosynthesis: Enzymes in the JH-specific branch of the biosynthesis pathway, like JHAMT, are potential targets for new insecticides. Inhibitors of these enzymes could effectively block JHIII production, leading to reproductive failure.[10]

-

Targeting Signaling: The JH receptor Met presents another promising target. Compounds that block JHIII from binding to Met or prevent the formation of the Met-Tai complex could disrupt all downstream JH-regulated reproductive processes.

Conclusion

Juvenile Hormone III is a master regulator of reproduction in Lepidoptera, orchestrating a complex suite of physiological and behavioral events necessary for procreation. From stimulating the production of yolk proteins and sex pheromones in females to ensuring the proper function of accessory glands and pheromone responsiveness in males, its influence is pervasive. A thorough understanding of its biosynthesis, metabolism, and signaling pathway, facilitated by modern analytical and molecular techniques, not only deepens our knowledge of insect endocrinology but also provides a robust framework for the development of next-generation strategies for insect pest management. Future research should focus on further elucidating the downstream targets of the JH-Met-Tai complex and exploring the crosstalk between the JH pathway and other signaling networks, such as insulin (B600854) and 20-hydroxyecdysone, to gain a complete picture of the endocrine regulation of insect reproduction.

References

- 1. Juvenile hormone - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Rhodnius, Golden Oil, and Met: A History of Juvenile Hormone Research [frontiersin.org]

- 3. Juvenile Hormone Biosynthesis in Insects: What Is New, What Do We Know, and What Questions Remain? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. digitalcommons.fiu.edu [digitalcommons.fiu.edu]

- 5. Frontiers | Juvenile Hormone Studies in Drosophila melanogaster [frontiersin.org]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, and biological evaluation of insect hormone agonists [jstage.jst.go.jp]

- 9. The juvenile hormone signaling pathway in insect development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Approaches and Tools to Study the Roles of Juvenile Hormones in Controlling Insect Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sarchemlabs.com [sarchemlabs.com]

- 12. Frontiers | Regulatory Mechanisms of Vitellogenesis in Insects [frontiersin.org]

- 13. Juvenile Hormone Regulates Vitellogenin Gene Expression through Insulin-like Peptide Signaling Pathway in the Red Flour Beetle, Tribolium castaneum - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Juvenile hormone regulation of vitellogenin synthesis in the red flour beetle, Tribolium castaneum - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Juvenile hormone induced vitellogenin synthesis in the monarch butterfly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. A Quantitative Assay for the Juvenile Hormones and Their Precursors Using Fluorescent Tags - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Determination of juvenile hormone titers by means of LC-MS/MS/MS and the juvenile hormone-responsive Gal4/UAS system in Aedes aegypti mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Simultaneous silencing of juvenile hormone metabolism genes through RNAi interrupts metamorphosis in the cotton boll weevil - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Frontiers | RNA Interference Suppression of v-ATPase B and Juvenile Hormone Binding Protein Genes Through Topically Applied dsRNA on Tomato Leaves: Developing Biopesticides to Control the South American Pinworm, Tuta absoluta (Lepidoptera: Gelechiidae) [frontiersin.org]

- 24. A nuclease specific to lepidopteran insects suppresses RNAi - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Juvenile Hormone Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Juvenile Hormone (JH)

Juvenile hormones (JHs) are a group of acyclic sesquiterpenoids crucial for regulating a wide array of physiological processes in insects, including development, metamorphosis, reproduction, and behavior.[1][2][3][4] The primary role of JH is often described as maintaining the "status quo," notably by preventing the initiation of metamorphosis during larval stages until the appropriate developmental stage is reached.[3][5][6] This is achieved through a complex interplay with the other major insect hormone, 20-hydroxyecdysone (B1671079) (20E).[6][7] Given their critical functions, JH signaling pathways are a significant target for the development of insect growth regulators (IGRs), a class of insecticides that disrupt these processes.[1][8][9] This guide provides an in-depth overview of the core JH signaling pathway, quantitative data, and key experimental methodologies used in its study.

The Core Juvenile Hormone Signaling Pathway

The molecular action of JH was long considered a mystery, but recent research has elucidated a canonical intracellular signaling pathway.[10][11] Unlike steroid hormones that typically bind to nuclear receptors, JH signaling is mediated by a member of the basic helix-loop-helix Per/Arnt/Sim (bHLH-PAS) family of transcription factors.[12]

The key components of this pathway are:

-

Juvenile Hormone (JH): The signaling molecule that initiates the cascade.

-

Methoprene-tolerant (Met) and Germ cell-expressed (Gce): These are the primary JH receptors.[10][13][14] Met and its paralog Gce function with partial redundancy in transducing the JH signal.[13] Genetic evidence has definitively established that these proteins must bind JH to fulfill their roles in development.[8][14]

-

Taiman (Tai): A steroid receptor coactivator (SRC) that acts as a partner protein for Met/Gce.[1][15][16]

-

Krüppel homolog 1 (Kr-h1): A key downstream transcription factor and an early response gene in the JH pathway.[5][17][18]

The signaling cascade proceeds as follows:

-

JH Binding: JH enters the cell and binds to the PAS-B domain of the Met receptor.[19][20]

-

Dimerization: In the presence of JH, Met forms a heterodimer with Tai.[1][15] This ligand-dependent interaction is crucial for the complex to become transcriptionally active.

-

Transcriptional Activation: The JH-Met-Tai complex then binds to specific DNA sequences known as JH response elements (JHREs), which are often E-box-like motifs (CACGTG), in the promoter regions of target genes.[1][3][6]

-

Induction of Kr-h1: One of the most critical primary target genes is Kr-h1.[5][17][21] The JH-Met-Tai complex directly activates the transcription of Kr-h1.[17]

-

Anti-Metamorphic Action: Kr-h1 acts as a repressor of metamorphosis-inducing genes, such as Broad-Complex (BR-C) and Ecdysone induced protein 93F (E93), which are activated by the molting hormone 20E.[3][6][7][17] By repressing these genes, Kr-h1 effectively maintains the larval state and prevents premature metamorphosis.[5][7]

Recent evidence also suggests the existence of a rapid, non-genomic JH membrane signaling pathway that may involve a receptor tyrosine kinase (RTK).[22][23] This pathway can lead to the phosphorylation of intracellular signaling components like Met, enhancing their transcriptional activity and indicating a crosstalk between the two pathways.[15][22][23]

References

- 1. Detection of juvenile hormone agonists by a new reporter gene assay using yeast expressing Drosophila methoprene‐tolerant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Approaches and Tools to Study the Roles of Juvenile Hormones in Controlling Insect Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Juvenile hormone signaling - a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Omics approaches to study juvenile hormone synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Krüppel homolog 1, an early juvenile hormone-response gene downstream of Methoprene-tolerant, mediates its anti-metamorphic action in the red flour beetle Tribolium castaneum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Kr-h1, a Cornerstone Gene in Insect Life History [frontiersin.org]

- 8. Genetic Evidence for Function of the bHLH-PAS Protein Gce/Met As a Juvenile Hormone Receptor | PLOS Genetics [journals.plos.org]

- 9. Reporter gene assays for screening and identification of novel molting hormone- and juvenile hormone-like chemicals [jstage.jst.go.jp]

- 10. The juvenile hormone signaling pathway in insect development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Juvenile Hormone Signaling Pathway in Insect Development | Annual Reviews [annualreviews.org]

- 12. Genetic Evidence for Function of the bHLH-PAS Protein Gce/Met As a Juvenile Hormone Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Drosophila Met and Gce are partially redundant in transducing juvenile hormone action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Genetic Evidence for Function of the bHLH-PAS Protein Gce/Met As a Juvenile Hormone Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Juvenile Hormone Membrane Signaling Enhances its Intracellular Signaling Through Phosphorylation of Met and Hsp83 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. Krüppel homolog 1 acts as a repressor and an activator in the transcriptional response to juvenile hormone in adult mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Krüppel homolog 1 (Kr-h1) mediates juvenile hormone action during metamorphosis of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Ligand-binding properties of a juvenile hormone receptor, Methoprene-tolerant - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Rhodnius, Golden Oil, and Met: A History of Juvenile Hormone Research [frontiersin.org]

- 21. researchgate.net [researchgate.net]

- 22. Frontiers | Juvenile Hormone Studies in Drosophila melanogaster [frontiersin.org]

- 23. Frontiers | Juvenile Hormone Membrane Signaling Enhances its Intracellular Signaling Through Phosphorylation of Met and Hsp83 [frontiersin.org]

Methodological & Application

Application Notes and Protocols for (Rac)-Juvenile Hormone III-d3 in LC-MS/MS Quantification

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of (Rac)-Juvenile Hormone III-d3 as an internal standard for the accurate quantification of Juvenile Hormone III (JH III) in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Application Notes

This compound: An Internal Standard for Accurate Quantification

This compound is the deuterated form of Juvenile Hormone III, a critical sesquiterpenoid hormone that regulates key physiological processes in many insects, including development, reproduction, and metamorphosis.[1][2][3] Due to its structural similarity and identical chromatographic behavior to the endogenous JH III, the deuterated analog serves as an ideal internal standard for LC-MS/MS analysis.[1][4] Its distinct mass-to-charge ratio (m/z) allows for separate detection while co-eluting with the unlabeled JH III, enabling precise correction for variations in sample preparation, extraction recovery, and instrument response.[1][2] This ensures high accuracy and reproducibility in the quantification of JH III from complex biological matrices.[1][5]

Principle of LC-MS/MS Quantification

The quantification of JH III using this compound as an internal standard relies on the principle of isotope dilution mass spectrometry. A known amount of the deuterated standard is spiked into the biological sample prior to extraction.[1] Following sample preparation and chromatographic separation, both the analyte (JH III) and the internal standard (JH III-d3) are detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[1][2] Specific precursor-to-product ion transitions are monitored for each compound, providing high selectivity and sensitivity.[1][6] The ratio of the peak area of the endogenous JH III to the peak area of the deuterated internal standard is then used to calculate the absolute concentration of JH III in the original sample by referencing a calibration curve.[4]

Experimental Protocols

1. Sample Preparation and Extraction

This protocol is adapted from methods developed for the analysis of JH III in mosquitoes.[1]

-

Materials:

-

Biological sample (e.g., insect hemolymph, whole body, or specific tissues)

-

This compound internal standard solution (concentration to be optimized based on expected analyte levels, e.g., 6.25 ppb in acetonitrile).[1]

-

Acetonitrile (B52724) (ACN), Optima grade or better

-

Hexane, Optima grade or better

-

Silanized vials

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

-

Procedure:

-

Homogenize the biological sample in an appropriate buffer or solvent.

-

Add a known volume of the this compound internal standard solution to the homogenate. For example, 10 μL of 6.25 ppb JH III-d3 in acetonitrile can be used.[1]

-

Add 600 μL of Hexane to the sample.[1]

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and extraction of the lipophilic hormones into the organic phase.[1]

-

Centrifuge the sample at 2000 x g for 5 minutes at 4°C to separate the organic and aqueous phases.[1]

-

Carefully transfer the upper organic phase (hexane) to a clean silanized vial.[1]

-

Dry the extracted organic phase under a gentle stream of nitrogen.[1]

-

Reconstitute the dried extract in a suitable volume of acetonitrile (e.g., 50-100 μL) for LC-MS/MS analysis.[1][2]

-